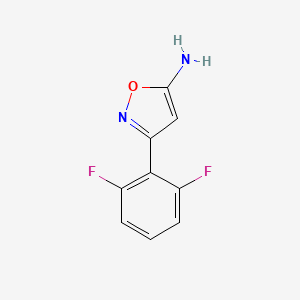

3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine

Description

Properties

IUPAC Name |

3-(2,6-difluorophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCNPTCUWDPPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NOC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Reaction

One approach to forming oxazoles involves the Vilsmeier-Haack reaction, which is used for the synthesis of related compounds like 3-(3,5-Difluorophenyl)-1,2-oxazol-5-amine . This method involves the reaction of a hydrazone derivative with dimethyl formamide (DMF) and phosphorus oxychloride (POCl3) to form the oxazole ring.

Cyclization of Isothiocyanates

Another method involves the cyclization of isothiocyanates with α-azidoacetophenones in the presence of triphenyl phosphine, as seen in the synthesis of N-aryl-5-aryloxazol-2-amine derivatives.

Analysis of Related Synthesis Methods

Vilsmeier-Haack Reaction for Oxazoles

| Compound | Starting Material | Conditions | Yield |

|---|---|---|---|

| 3-(3,5-Difluorophenyl)-1,2-oxazol-5-amine | (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine | DMF, POCl3 | Not specified |

This method could be adapted for 3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine by using a suitable hydrazone derivative.

Cyclization of Isothiocyanates

| Compound | Starting Material | Conditions | Yield |

|---|---|---|---|

| N-aryl-5-aryloxazol-2-amine derivatives | α-azidoacetophenones, isothiocyanates | Triphenyl phosphine, dioxane | 40-82% |

This approach might be modified to incorporate a 2,6-difluorophenyl moiety.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce 3-(2,6-difluorophenyl)-1,2-oxazol-5-amine derivatives with different substituents.

Scientific Research Applications

3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The following table summarizes key differences among structurally related compounds:

Key Findings

Oxazole Ring Position: Shifting the substituent from oxazole-3 to oxazole-4 (e.g., 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine) alters electronic distribution, which may affect binding interactions in biological targets .

Patent Activity: The 2,4-difluorophenyl derivatives (both oxazole-3 and oxazole-4 isomers) have 2 patents, suggesting industrial interest, possibly in pharmaceuticals or agrochemicals .

Triazole Derivatives: Compounds like 5-amino-N-(2,6-difluorophenyl)-1,2,4-triazole-3-sulfonamide (C₈H₇F₂N₅O₂S) share the 2,6-difluorophenyl group but differ in core structure (triazole vs. oxazole). The sulfonamide group adds hydrogen-bonding capacity, which is critical for enzyme inhibition (e.g., carbonic anhydrase) .

Biological Activity

3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine is a heterocyclic compound characterized by its oxazole ring and a difluorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine is CHFNO, with a molecular weight of approximately 224.18 g/mol. The presence of fluorine atoms in the phenyl ring significantly influences the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Compounds containing oxazole rings have demonstrated promising antimicrobial properties. Research indicates that derivatives of oxazole can inhibit the growth of various bacterial strains. For instance, studies have shown that modifications in the oxazole structure can enhance antibacterial efficacy against Gram-positive bacteria.

| Compound Name | Structure | Antimicrobial Activity |

|---|---|---|

| 3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine | Structure | Effective against Staphylococcus aureus with an inhibition zone of 15 mm |

| 4-(2,6-Difluorophenyl)-1,2-oxazole | Structure | Exhibited lower activity compared to the parent compound |

Anticancer Properties

The anticancer potential of 3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine has been investigated in various cancer cell lines. In vitro studies have reported significant cytotoxic effects against human leukemia and breast cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the IC values of 3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine against different cancer cell lines:

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| U-937 (Leukemia) | 15.0 | |

| HT29 (Colorectal Cancer) | 10.0 |

These findings suggest that the compound not only inhibits cancer cell proliferation but also induces apoptosis in a dose-dependent manner.

The biological activity of 3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine is thought to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : Flow cytometry assays indicate that treated cells exhibit increased markers for apoptosis.

- Interaction with DNA : Preliminary studies suggest potential intercalation with DNA structures leading to disruption of replication processes.

Pharmacokinetics

Studies on the pharmacokinetic profile reveal that compounds with difluoro substitutions generally exhibit improved membrane permeability and bioavailability. The absorption and distribution characteristics are crucial for enhancing therapeutic efficacy.

Q & A

Q. Key Recommendations :

- Prioritize reproducibility by cross-validating synthetic protocols (e.g., catalyst batch effects).

- Address data contradictions using multivariate statistical models (e.g., PCA for solubility outliers).

- Collaborate with computational chemists to refine predictive models for reaction optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.